1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-9-22(10-13(2)26-12)16(25)11-27-18-21-20-17-23(7-8-24(17)18)15-5-3-14(19)4-6-15/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPOFYSZRCARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone , with CAS number 921578-76-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula and Weight
- Molecular Formula :
- Molecular Weight : 391.5 g/mol
Structural Features
The compound features a morpholine ring substituted with two methyl groups and an imidazole derivative that contains a fluorophenyl group. The thioether linkage to the ethanone moiety enhances its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group in the structure allows for strong interactions with enzyme active sites, which can lead to inhibition or modulation of enzyme activity. This is particularly relevant in the context of phosphodiesterase (PDE) inhibition, where compounds similar to this have shown efficacy in reducing inflammation by modulating cyclic nucleotide levels .
- Receptor Modulation : The imidazo[2,1-c][1,2,4]triazole moiety suggests potential activity as a positive allosteric modulator for GABA-A receptors . This class of compounds has been explored for their neuropharmacological effects.
In Vitro Studies
Research has indicated that derivatives of imidazole and triazole compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies have shown that triazole derivatives possess significant antibacterial properties .
- Anticancer Activity : Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines .
Case Study 1: PDE Inhibition
A study on PDE inhibitors highlighted the efficacy of similar compounds in reducing airway inflammation in models of asthma. The compound was tested for its ability to inhibit PDE-4, demonstrating significant anti-inflammatory effects in vitro with an IC50 value comparable to established PDE inhibitors .
Case Study 2: GABA-A Receptor Modulation
In another study focusing on receptor activity, compounds structurally similar to the target compound were evaluated for their modulatory effects on GABA-A receptors. These studies revealed that certain modifications could enhance binding affinity and metabolic stability, which are critical for therapeutic applications .
Summary of Key Findings
| Study Focus | Compound | Biological Activity | Key Results |
|---|---|---|---|
| PDE Inhibition | Similar Compounds | Anti-inflammatory | IC50 values indicating effective inhibition |
| GABA-A Modulation | Imidazole Derivatives | Neuropharmacological | Enhanced binding affinity observed |
| Antimicrobial Activity | Triazole Derivatives | Antibacterial | Significant cytotoxicity against bacteria |
Metabolic Stability
Research has indicated that modifications to the imidazole ring can lead to improved metabolic stability. For example, derivatives tested in human liver microsomes showed varying degrees of stability, with some retaining over 90% of the parent compound after incubation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- The target’s imidazo-triazole core (vs. thiazolo-triazole in or simple triazole in ) may confer distinct electronic and steric properties, influencing receptor interactions.
- The 6,7-dihydro-5H saturation in the target compound could enhance conformational flexibility compared to fully aromatic analogs.
Substituent Effects: 4-Fluorophenyl (target) vs. phenyl (): Fluorine’s electronegativity may improve binding via dipole interactions or hinder oxidative metabolism . 2,6-Dimethylmorpholino (target) vs.
Synthetic Accessibility: The target’s synthesis likely mirrors methods for triazole-thio-ethanones (e.g., sodium ethoxide-mediated coupling ), but the dimethylmorpholino group may require specialized halogenated precursors.
Physicochemical Properties: The phenylsulfonyl group in introduces strong electron-withdrawing effects, increasing polarity compared to the target’s 4-fluorophenyl. Bis-morpholino triazines prioritize solubility over lipophilicity, contrasting with the target’s balance of both.
Research Findings and Implications
- Structural Characterization : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of similar compounds, suggesting applicability to the target’s structural elucidation .
- Knowledge Gaps: Direct pharmacological data (e.g., IC50, solubility) are absent in the provided evidence, necessitating experimental validation of inferred properties.
Q & A
Q. What are the standard synthetic protocols for 1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone?
A multi-step synthesis is typically employed, involving:
- Condensation reactions : Reacting precursors like substituted imidazo-triazole derivatives with thiol-containing intermediates under reflux conditions (e.g., ethanol with catalytic HCl) to form the thioether linkage.
- Purification : Use of thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization from ethanol to isolate the pure product .
- Morpholine incorporation : Alkylation or nucleophilic substitution reactions to introduce the 2,6-dimethylmorpholino moiety, often using triethylamine (TEA) as a base to neutralize byproducts .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions, particularly the 4-fluorophenyl group and morpholine ring protons.
- X-ray crystallography : Resolves stereochemical ambiguities in the imidazo-triazole core and confirms the spatial arrangement of the thioether bond .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially given the compound’s complex heterocyclic framework .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Solubility profiling : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC, focusing on hydrolytic cleavage of the morpholine or thioether groups .
Advanced Research Questions
Q. How should experimental designs be optimized to evaluate this compound’s pharmacological activity?
- In vitro assays : Use a tiered approach:
- Primary screens : High-throughput enzymatic assays (e.g., kinase inhibition) to identify potential targets.
- Secondary validation : Cell-based models (e.g., cancer cell lines) with dose-response curves (IC₅₀ determination).
- Control groups : Include structurally analogous compounds (e.g., non-fluorinated derivatives) to isolate the role of the 4-fluorophenyl group .
- Statistical rigor : Apply randomized block designs with split-plot arrangements to account for variables like incubation time and reagent batches .
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS. Poor in vivo efficacy may stem from rapid hepatic metabolism of the morpholine or imidazo-triazole moieties.
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated carriers to enhance stability and tissue penetration .
- Species-specific differences : Compare metabolic pathways across models (e.g., rodent vs. human hepatocytes) to identify translational gaps .
Q. What strategies are effective for identifying this compound’s molecular targets?
- Affinity chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates.
- Molecular docking simulations : Screen against libraries of enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. Prioritize targets with high docking scores and complementary binding pockets to the fluorophenyl-thioether region .
- CRISPR-Cas9 knockout models : Validate target relevance by observing phenotype rescue in gene-edited cell lines .
Q. What methodologies assess the compound’s stability under long-term storage and physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress. Monitor degradation products via LC-UV/MS.
- Real-time stability testing : Store aliquots at –20°C, 4°C, and room temperature; analyze purity monthly for 12–24 months.
- Solution-state stability : Prepare stock solutions in DMSO and track precipitate formation or color changes over 72 hours .
Q. How can metabolic pathways and potential toxicity be predicted early in development?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) or recombinant CYP enzymes. Identify metabolites via UPLC-QTOF and compare to in silico predictions (e.g., Meteor Nexus software).
- Toxicogenomics : Profile gene expression changes in HepG2 cells exposed to subtoxic doses, focusing on oxidative stress and apoptosis markers .
Q. What experimental frameworks evaluate the compound’s ecotoxicological impact?
- Aquatic toxicity models : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition).
- Bioaccumulation potential : Determine log Kow (octanol-water partition coefficient) experimentally or via computational tools like EPI Suite.
- Long-term environmental fate studies : Simulate degradation in soil/water systems under aerobic and anaerobic conditions, tracking persistence and breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
